1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

Description

BenchChem offers high-quality 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

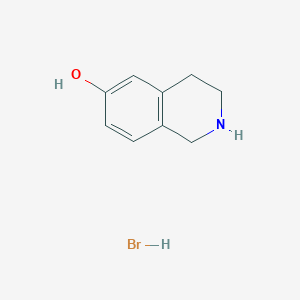

1,2,3,4-tetrahydroisoquinolin-6-ol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.BrH/c11-9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10-11H,3-4,6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVPGYXADKFDAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70538284 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59839-23-5 |

Source

|

| Record name | 1,2,3,4-Tetrahydroisoquinolin-6-ol--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70538284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide

This technical guide details the synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide , a critical scaffold in the development of dopaminergic and adrenergic receptor ligands.[1]

The guide prioritizes process chemistry principles , favoring pathways that ensure regiochemical purity and scalability.

Target Molecule: 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide CAS (Free Base): 14008-01-6 CAS (HBr Salt): 59835-23-9 Core Applications: Dopamine agonist precursors, adrenergic ligands, peptidomimetic scaffolds.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis of 6-hydroxy-1,2,3,4-tetrahydroisoquinoline (6-OH-THIQ) presents a classic regioselectivity challenge. The 1,2,3,4-tetrahydroisoquinoline ring is typically constructed via the Pictet-Spengler cyclization .[1][3] However, the directing group (hydroxyl or methoxy) at the meta position of the phenethylamine precursor can direct cyclization to either the para position (yielding the desired 6-isomer) or the ortho position (yielding the undesired 8-isomer).[1]

To ensure high purity and yield, this guide recommends Pathway A (Indirect Pictet-Spengler via O-Methyl Protection) as the primary route for laboratory and pilot-scale synthesis.[2]

Retrosynthetic Logic Diagram

Figure 1: Retrosynthetic analysis showing the two primary viable routes: The O-Methyl protection route (Pathway A) and the Isoquinoline Reduction route (Pathway B).[1]

Pathway A: The Indirect Pictet-Spengler Route (Recommended)[2]

This pathway is preferred because it avoids the oxidative instability of phenol intermediates and leverages the crystallization of the final HBr salt as a purification step.

Phase 1: Cyclization

Reaction: 3-Methoxyphenethylamine + Formaldehyde

-

Reagents: 3-Methoxyphenethylamine (1.0 eq), Formaldehyde (37% aq, 1.1 eq), Hydrochloric Acid (6M).[1]

-

Protocol:

-

Dissolve 3-methoxyphenethylamine in 6M HCl.[2]

-

Add Formaldehyde solution dropwise at ambient temperature.

-

Heat the mixture to reflux (approx. 90-100°C) for 2–4 hours.

-

In-Process Control (IPC): Monitor consumption of amine by TLC or LC-MS.[2]

-

Workup: Cool to room temperature. Basify with NaOH (aq) to pH > 11.[1] Extract with Dichloromethane (DCM).[1] Dry organic layer over MgSO₄ and concentrate.[4]

-

-

Purification Note: The crude oil contains primarily the 6-methoxy isomer.[2] The 8-methoxy isomer is a minor byproduct (typically <10%).[2] If high purity is required at this stage, the hydrochloride salt can be recrystallized from Ethanol/Ether, but it is often more efficient to proceed to demethylation.[1]

Phase 2: Demethylation & Salt Formation

Reaction: 6-Methoxy-THIQ + HBr

-

Reagents: Crude 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, 48% Hydrobromic Acid (aq).[1]

-

Protocol:

-

Dissolve the crude oil in 48% HBr (10–15 volumes).

-

Reflux vigorously (120–130°C) for 4–8 hours.

-

Observation: Methyl bromide gas is evolved (trap appropriately).[1]

-

Crystallization: Cool the solution slowly to 0°C. The product, 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide, often precipitates directly from the acidic solution as white/off-white crystals.[1]

-

Isolation: Filter the precipitate. Wash with cold acetone or ether to remove colored impurities.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water.[1]

-

Critical Process Parameters (CPP) Table

| Parameter | Specification | Reason for Control |

| Formaldehyde Eq. | 1.05 – 1.15 | Excess leads to N-methylation (N-methyl byproduct).[2] |

| Reflux Temp (Step 2) | >120°C | Required to cleave the aryl methyl ether efficiently.[1] |

| Cooling Rate | 10°C/hour | Slow cooling promotes large crystal growth, rejecting the 8-isomer.[1] |

Pathway B: Isoquinoline Reduction (High Purity Alternative)[1]

If 6-Hydroxyisoquinoline is available commercially, this route offers the highest regiochemical purity as the aromatic substitution pattern is pre-installed.

Workflow

Reaction: 6-Hydroxyisoquinoline

-

Reagents: 6-Hydroxyisoquinoline, Platinum Oxide (PtO₂) or Pd/C (10%), Acetic Acid, HBr.[1]

-

Protocol:

-

Dissolve 6-Hydroxyisoquinoline in Glacial Acetic Acid.

-

Add catalyst (5-10 wt%).[2]

-

Hydrogenate at 30–50 psi

pressure at room temperature for 6–12 hours. -

Workup: Filter catalyst through Celite.

-

Add 48% HBr to the filtrate.[1]

-

Concentrate under vacuum to remove acetic acid.

-

Recrystallize the residue from Ethanol/Ether to obtain the HBr salt.

-

Mechanistic & Regioselectivity Visualization[1]

The following diagram illustrates the bifurcation in the Pictet-Spengler reaction and why the 6-isomer is favored but accompanied by the 8-isomer.

Figure 2: Regioselectivity in the Pictet-Spengler cyclization. The para-attack relative to the activating group is sterically favored, leading to the 6-isomer.

Analytical Validation

To ensure the identity and purity of the synthesized 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide, the following analytical signatures must be verified:

-

1H NMR (D₂O/DMSO-d6):

-

Distinct aromatic pattern: 1,2,4-trisubstituted benzene system.[1]

-

Look for a doublet (d) around 7.0 ppm (H-8), a doublet of doublets (dd) around 6.7 ppm (H-7), and a doublet (d) around 6.6 ppm (H-5).[1][2] Note: Shifts vary by solvent.

-

Aliphatic protons: Two triplets (C3, C4) and one singlet (C1) around 4.0-4.2 ppm.[1]

-

-

Melting Point: The HBr salt typically melts/decomposes >200°C.[1]

-

HPLC Purity: Method using C18 column, Acetonitrile/Water (0.1% TFA) gradient.[1] Target purity >98%.

References

-

Regioselectivity of Pictet-Spengler Reactions: Bates, H. A., et al. "Effect of pH on the regioselectivity of Pictet-Spengler reactions of 3-hydroxyphenethylamines with formaldehyde."[2] The Journal of Organic Chemistry. [1]

-

Synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline: PrepChem. "Synthesis of 6-methoxy-1,2,3,4-tetrahydroisoquinoline."

-

Demethylation Methodologies: Chem-Station. "O-Demethylation | Chem-Station Int.[2] Ed."

-

Isoquinoline Reduction Strategies: National Institutes of Health (PMC).[1] "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs."

-

General Tetrahydroisoquinoline Synthesis: Thieme Chemistry. "Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives."

Sources

An In-depth Technical Guide to the Dopamine Agonist Potential of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, particularly within the central nervous system.[3] This technical guide provides a comprehensive exploration of the dopamine agonist potential of a specific analog, 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide. Drawing upon structure-activity relationships of closely related compounds and established pharmacological screening methodologies, this document outlines a robust scientific framework for the investigation of this molecule. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel dopaminergic agents.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a prevalent structural motif in numerous natural products and synthetic pharmaceuticals.[4] Compounds incorporating this scaffold have been associated with a broad spectrum of biological effects, including antitumor, anti-inflammatory, and neuroprotective properties.[2][5] The inherent structural rigidity and the presence of a basic nitrogen atom make the THIQ skeleton an excellent pharmacophore for interacting with various biological targets, including G-protein coupled receptors (GPCRs) like dopamine receptors.

The dopaminergic system is a critical modulator of numerous physiological processes, including motor control, cognition, motivation, and reward. Consequently, dopamine receptor agonists are pivotal in the therapeutic management of conditions such as Parkinson's disease and hyperprolactinemia. The development of novel dopamine agonists with improved efficacy and side-effect profiles remains an active area of research.

This guide focuses on the hydrobromide salt of 1,2,3,4-Tetrahydroisoquinolin-6-ol, a phenolic derivative of the core THIQ structure. The strategic placement of a hydroxyl group on the aromatic ring is hypothesized to be a key determinant of its potential interaction with dopamine receptors, warranting a thorough investigation.

Rationale for Investigating 1,2,3,4-Tetrahydroisoquinolin-6-ol as a Dopamine Agonist

While direct studies on the dopaminergic activity of 1,2,3,4-Tetrahydroisoquinolin-6-ol are not extensively reported, a compelling case for its investigation can be constructed from the structure-activity relationships (SAR) of analogous compounds.

-

Phenolic Hydroxyl Group: The presence and position of hydroxyl groups on the aromatic ring of ligands are crucial for affinity and efficacy at dopamine receptors. The catechol moiety (ortho-dihydroxybenzene) of dopamine itself is a key pharmacophoric feature. While 1,2,3,4-Tetrahydroisoquinolin-6-ol is a monophenolic compound, the hydroxyl group can still participate in crucial hydrogen bonding interactions within the receptor binding pocket.

-

Structural Similarity to Known Dopaminergic Ligands: Research on related THIQ derivatives provides strong inferential evidence. For instance, a series of analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol unit have been synthesized and shown to possess strong affinity for the dopamine D3 receptor.[6] This highlights the tolerance of the dopamine receptor family for substitutions at the 6 and 7 positions of the THIQ scaffold. Furthermore, studies on N,N-dialkylderivatives of 6-amino-5,6,7,8-tetrahydroquinoline, a related heterocyclic system, demonstrated affinity for the D2 receptor.[7]

Based on these precedents, it is hypothesized that 1,2,3,4-Tetrahydroisoquinolin-6-ol possesses the necessary structural features to interact with dopamine receptors, potentially acting as an agonist.

Experimental Workflow for Characterization

A systematic and multi-tiered approach is essential to comprehensively evaluate the dopamine agonist potential of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide. This workflow encompasses in vitro receptor binding and functional assays, followed by in vivo behavioral studies.

Caption: Experimental workflow for characterizing a potential dopamine agonist.

In Vitro Characterization

The initial step is to determine the binding affinity of 1,2,3,4-Tetrahydroisoquinolin-6-ol for the five subtypes of dopamine receptors (D1, D2, D3, D4, and D5). This is typically achieved through competitive radioligand binding assays.

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

-

Membrane Preparation:

-

Utilize cell lines stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Homogenize cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in the assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, combine the cell membrane preparation, a selective D2 receptor radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known D2 antagonist, e.g., haloperidol).

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvest the membranes onto filter mats using a cell harvester and wash with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Table 1: Representative Radioligands for Dopamine Receptor Subtypes

| Receptor Subtype | Selective Radioligand |

| D1 | [³H]-SCH23390 |

| D2 | [³H]-Spiperone, [³H]-Raclopride |

| D3 | [³H]-7-OH-DPAT |

| D4 | [³H]-Nemonapride |

| D5 | [³H]-SCH23390 |

Demonstrating that the compound not only binds to the receptor but also elicits a functional response is crucial. Dopamine receptors are GPCRs that modulate the intracellular levels of cyclic adenosine monophosphate (cAMP). D1-like receptors (D1 and D5) are coupled to Gs proteins and stimulate adenylyl cyclase to increase cAMP levels. D2-like receptors (D2, D3, and D4) are coupled to Gi proteins and inhibit adenylyl cyclase, leading to a decrease in cAMP.

Caption: Dopamine receptor signaling pathways.

Protocol: cAMP Assay for D2 Receptor Agonism

-

Cell Culture and Treatment:

-

Use a cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1).

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide to the cells.

-

Stimulate adenylyl cyclase with forskolin to induce a measurable baseline of cAMP production.

-

-

cAMP Measurement:

-

Lyse the cells to release intracellular cAMP.

-

Quantify cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the logarithm of the test compound concentration.

-

An agonist response will be observed as a concentration-dependent decrease in forskolin-stimulated cAMP levels.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect of the agonist).

-

Table 2: Expected Outcomes of Functional Assays for a Dopamine Agonist

| Receptor Family | Expected Effect on cAMP Levels |

| D1-like (D1, D5) | Increase |

| D2-like (D2, D3, D4) | Decrease in forskolin-stimulated levels |

In Vivo Validation

Promising candidates from in vitro studies should be advanced to in vivo models to assess their physiological effects and therapeutic potential.

The 6-hydroxydopamine (6-OHDA) unilateral lesion model in rats is a widely used and well-characterized model of Parkinson's disease. A unilateral injection of 6-OHDA into the medial forebrain bundle or the striatum leads to a progressive loss of dopaminergic neurons in the nigrostriatal pathway on one side of the brain.

-

Rotational Behavior: In the 6-OHDA lesioned rat, administration of a direct-acting dopamine agonist causes rotational behavior contralateral to the lesion. The frequency and direction of rotations can be quantified to assess the potency and efficacy of the test compound.

-

Locomotor Activity: Dopamine agonists are known to stimulate locomotor activity. The effect of 1,2,3,4-Tetrahydroisoquinolin-6-ol on spontaneous locomotor activity in naive rodents can be assessed in an open-field arena.

Synthesis and Characterization

The synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol can be achieved through established synthetic routes, such as the Pictet-Spengler reaction or the Bischler-Napieralski reaction, followed by reduction and deprotection steps. The hydrobromide salt is then prepared by treating the free base with hydrobromic acid.

Table 3: Physicochemical Properties of 1,2,3,4-Tetrahydroisoquinolin-6-ol

| Property | Value |

| Molecular Formula | C₉H₁₁NO |

| Molecular Weight | 149.19 g/mol |

| Appearance | Off-white to light brown solid |

| Solubility | Soluble in water and methanol |

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for evaluating the dopamine agonist potential of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide. The scientific rationale is grounded in the well-established importance of the THIQ scaffold in medicinal chemistry and the structure-activity relationships of closely related dopaminergic ligands. The proposed experimental workflow, from in vitro receptor profiling to in vivo behavioral analysis, provides a rigorous and validated pathway for characterizing this compound.

Should 1,2,3,4-Tetrahydroisoquinolin-6-ol demonstrate significant dopamine agonist activity, further studies would be warranted. These could include investigations into its pharmacokinetic profile, metabolic stability, and potential for off-target effects. The exploration of this and related THIQ derivatives could lead to the discovery of novel therapeutic agents for the treatment of dopamine-related disorders.

References

- Benchchem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. ResearchGate.

- Chem-Impex. (n.d.). 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline.

- Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- PubMed. (n.d.). Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives.

- PubMed. (2018). New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and dopamine receptor affinities of 6-amino-5,6,7,8-tetrahydroquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide: A Foundational Guide for Preclinical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydroisoquinolin-6-ol and its derivatives represent a core scaffold in medicinal chemistry, recognized for their versatile role as intermediates in the synthesis of neuroprotective agents and other pharmaceuticals.[1] The hydrobromide salt form is frequently utilized to improve the compound's stability, crystallinity, and handling properties. A thorough understanding of its solubility across a range of solvents is a non-negotiable prerequisite for successful drug development, influencing everything from in vitro assay design to final dosage form formulation. This guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide, offering field-proven experimental protocols and a framework for data interpretation.

The Strategic Importance of Solubility in Drug Development

Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous system, is a critical physicochemical parameter that dictates the therapeutic potential of a new chemical entity (NCE).[2] For orally administered drugs, insufficient aqueous solubility is a primary cause of low bioavailability, as the compound must first dissolve in gastrointestinal fluids to be absorbed into systemic circulation.[2][3] Early and accurate solubility assessment is crucial to mitigate risks, avoid costly late-stage failures, and guide lead optimization and formulation strategies.[4][5] Key decisions influenced by solubility data include:

-

Vehicle Selection: Identifying appropriate solvents for in vitro and in vivo preclinical studies.

-

Formulation Development: Guiding the choice of excipients and dosage forms (e.g., solutions, suspensions, solid dispersions).[2]

-

Bioavailability Prediction: Establishing a correlation between solubility, dissolution rate, and potential in vivo absorption.[6]

-

Assay Integrity: Ensuring that compound precipitation does not lead to erroneous results in high-throughput screening (HTS) and other biological assays.

Physicochemical Drivers of Solubility for 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide

The solubility of this compound is governed by the interplay of its structural features and the properties of the solvent.

-

Molecular Structure: The molecule possesses a polar phenolic hydroxyl (-OH) group and a secondary amine within the tetrahydroisoquinoline ring. Both groups can act as hydrogen bond donors and acceptors. The aromatic ring system introduces a non-polar, hydrophobic character.

-

Salt Form (Hydrobromide): The presence of the hydrobromide salt transforms the weakly basic secondary amine into a cationic ammonium species (R₂NH₂⁺) paired with a bromide anion (Br⁻). This ionic character dramatically increases the molecule's polarity and its affinity for polar solvents, particularly water. The energy required to overcome the crystal lattice of the salt is a key determinant of its solubility.

This combination of polar, non-polar, and ionic characteristics predicts a complex solubility profile. High solubility is anticipated in polar protic solvents that can solvate both the ions and the hydrogen-bonding groups. Conversely, the compound is expected to be poorly soluble in non-polar, aprotic solvents.

Differentiating Solubility Assays: Kinetic vs. Thermodynamic

In drug discovery, solubility is not a single value but is typically assessed in two distinct modes: kinetic and thermodynamic. Understanding the difference is essential for applying the data correctly.

-

Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (usually DMSO), precipitates out in an aqueous buffer.[3] It is a high-throughput method used in early discovery to flag problematic compounds.[4] However, it often overestimates the true solubility because it may reflect the supersaturated state or the solubility of an amorphous form.[7]

-

Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, defined as the concentration of a saturated solution when it is in equilibrium with its most stable solid form at a specific temperature and pressure.[8][9] This "gold standard" measurement is determined using the shake-flask method and is critical for lead optimization and preformulation studies.[10][11]

The logical flow of solubility assessment during drug development is visualized below.

Caption: Drug development solubility assessment workflow.

Experimental Protocols for Solubility Determination

As specific solubility data for 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide is not widely published, the following validated protocols provide a reliable methodology for its determination.

Protocol 1: Thermodynamic Equilibrium Solubility via Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive standard.[11]

A. Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium between the dissolved and undissolved states is achieved. The resulting saturated solution is then carefully separated from the solid and analyzed to determine the concentration.

B. Materials:

-

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide (solid)

-

Selected solvents (e.g., Purified Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Ethanol, Methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

C. Step-by-Step Methodology:

-

Preparation: Add an excess amount of the compound (e.g., 2-5 mg) to a pre-weighed glass vial. The excess solid should be clearly visible.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for at least 24 hours to ensure equilibrium is reached. Causality Note: 24 hours is a standard starting point, but the true time to equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an additional purification step, pass this aliquot through a 0.22 µm syringe filter. Trustworthiness Note: Pre-rinsing the filter with the solution can prevent loss of the compound due to adsorption onto the filter membrane, a critical step for low-solubility compounds.[10]

-

Quantification: Prepare a series of dilutions of the collected supernatant. Analyze these dilutions using a validated HPLC-UV method against a standard curve prepared with a known concentration of the compound.

-

Calculation: Determine the concentration in the saturated solution from the standard curve. The solubility is typically expressed in mg/mL or µg/mL.

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is ideal for rapid screening of multiple compounds or conditions.

A. Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. The point at which the compound precipitates is detected by measuring light scattering (nephelometry) or absorbance (turbidimetry).[4]

B. Materials:

-

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide

-

Dimethyl sulfoxide (DMSO)[12]

-

Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

-

96-well microplates

-

Liquid handling system or multichannel pipettes

-

Plate-reading nephelometer or spectrophotometer

C. Step-by-Step Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Addition: Transfer a small, precise volume of each DMSO dilution into a corresponding well of a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize co-solvent effects.

-

Incubation: Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

-

Detection: Measure the turbidity or light scattering in each well using a plate reader.

-

Data Analysis: The kinetic solubility limit is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

Anticipated Solubility Profile and Data Interpretation

While experimental determination is essential, a predicted solubility profile based on physicochemical principles can guide initial solvent selection.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, PBS (pH 7.4), Methanol, Ethanol | High | The ionic nature of the hydrobromide salt and the presence of H-bond donor/acceptor groups facilitate strong interactions with protic solvents. |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents have large dipole moments and can effectively solvate the cation, but are less effective at solvating the bromide anion compared to protic solvents. |

| Chlorinated | Dichloromethane (DCM) | Very Low to Insoluble | The low polarity is insufficient to overcome the crystal lattice energy of the ionic salt. |

| Non-Polar | Hexane, Toluene | Insoluble | These solvents lack the polarity and hydrogen bonding capability to interact favorably with the highly polar salt. |

Data Interpretation:

-

High Aqueous Solubility (>1 mg/mL): Suggests that the compound is unlikely to be limited by solubility for oral absorption. The primary focus for formulation may be on stability.

-

Moderate Aqueous Solubility (0.1 - 1 mg/mL): Indicates that formulation strategies such as particle size reduction or the use of co-solvents may be necessary to ensure adequate dissolution.

-

Low Aqueous Solubility (<0.1 mg/mL): Represents a significant challenge for oral delivery. Advanced formulation techniques (e.g., amorphous solid dispersions, lipid-based formulations) would likely be required. This is less expected for a hydrobromide salt.

Conclusion

A comprehensive understanding of the solubility of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide is fundamental to its successful progression through the drug development pipeline. While its hydrobromide salt form is anticipated to confer favorable solubility in polar, protic media, this must be confirmed through rigorous, validated experimental methods. The distinction between kinetic and thermodynamic solubility is critical, with the shake-flask method providing the definitive data required for critical preformulation and development decisions. By employing the protocols and interpretive frameworks outlined in this guide, researchers can generate reliable and actionable solubility data, thereby de-risking their development programs and accelerating the path to clinical evaluation.

References

-

ChemBK. (2024). 1,2,3,4-Tetrahydroisoquinolin-6-ol Name. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 26698, 1,2,3,4-Tetrahydroisoquinolin-6-ol. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link].

-

3ASenrise. 1,2,3,4-Tetrahydroisoquinolin-5-ol hydrobromide, 97%. Retrieved from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved from [Link]

-

Persson, A. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

CiplaMed. (2020). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

de Campos, V. E. B., et al. (2020). The Importance of Solubility for New Drug Molecules. Journal of Pharmaceutical Sciences and Drug Development. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76897, 1,2,3,4-Tetrahydroquinolin-6-ol. Retrieved from [Link].

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 546-51. Retrieved from [Link]

-

Gaylord Chemical Company. DMSO Physical Properties. Retrieved from [Link]

-

Shakeel, F., et al. (2021). Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. Molecules, 26(3), 696. Retrieved from [Link]

-

Evotec. Thermodynamic Solubility Assay. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. biomedpharmajournal.org [biomedpharmajournal.org]

- 7. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. evotec.com [evotec.com]

- 10. researchgate.net [researchgate.net]

- 11. enamine.net [enamine.net]

- 12. gchemglobal.com [gchemglobal.com]

Methodological & Application

Application Notes & Protocols: In Vivo Administration of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide in Rodent Models of Parkinson's Disease

I. Introduction: The Therapeutic Potential of Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with diverse biological activities.[1] Within this class, specific analogs have garnered significant attention for their potential in treating neurodegenerative disorders.[1][2] 1,2,3,4-Tetrahydroisoquinolin-6-ol, in particular, is a compound of interest for its neuroprotective properties, which are hypothesized to stem from a multi-faceted mechanism of action.[2]

Studies on related THIQ compounds suggest that their neuroprotective effects may arise from:

-

Antioxidant and Radical Scavenging Properties: The phenolic hydroxyl group is a key feature that can contribute to antioxidant activity, mitigating the oxidative stress that is a known hallmark of neurodegenerative pathologies like Parkinson's Disease (PD).[3][4]

-

Inhibition of Monoamine Oxidase (MAO): Several THIQ derivatives are known to inhibit MAO, the enzyme responsible for dopamine degradation.[5][6][7] Inhibition of MAO-B, in particular, is a clinically validated strategy for increasing synaptic dopamine levels and providing symptomatic relief in PD.

-

Modulation of Glutamatergic Neurotransmission: Dysregulated glutamate signaling contributes to excitotoxicity and neuronal death. Certain THIQs have been shown to antagonize NMDA receptors, thereby preventing glutamate-induced cell death.[8][9]

These application notes provide a comprehensive guide for researchers investigating the neuroprotective efficacy of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide in vivo, with a focus on established rodent models of Parkinson's Disease. The protocols outlined below are designed to ensure reproducibility and scientific rigor.

II. Strategic Experimental Design: Selecting the Appropriate Rodent Model

The primary goal of in vivo testing is to assess whether 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide can prevent or mitigate the progressive loss of dopaminergic neurons. The choice of animal model is therefore critical and should be driven by the specific research question. Neurotoxin-based models are widely used as they effectively replicate the cardinal pathological feature of PD: the degeneration of the nigrostriatal dopamine pathway.

| Model | Mechanism | Key Advantages | Key Considerations |

| MPTP Model (Mouse) | The pro-toxin MPTP crosses the blood-brain barrier and is metabolized to the active toxin MPP+, which is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits Complex I of the mitochondrial respiratory chain.[10] | Systemic administration (i.p. or s.c.) is less invasive than stereotaxic surgery. It produces a consistent and well-characterized lesion.[11] | Significant variability can exist between mouse strains (C57BL/6 are most susceptible). The lesion is typically less complete than with 6-OHDA. |

| 6-OHDA Model (Rat/Mouse) | 6-hydroxydopamine is a neurotoxic dopamine analog. As it does not cross the blood-brain barrier, it must be injected directly into the brain via stereotaxic surgery, typically into the medial forebrain bundle (MFB) or the substantia nigra pars compacta (SNc). | Produces a rapid, extensive (>95%), and specific lesion of the nigrostriatal pathway. The unilateral lesion model allows for the use of the contralateral hemisphere as an internal control and enables straightforward behavioral testing (e.g., rotational asymmetry). | Technically demanding due to the requirement for stereotaxic surgery. The lesion is acute and does not model the progressive nature of PD. |

Recommendation: For initial efficacy screening of a novel neuroprotective agent, the MPTP mouse model is often preferred due to its high throughput and systemic administration route, which better mimics a clinical scenario. The 6-OHDA rat model is excellent for more detailed mechanistic studies and when a near-complete lesion is desired. This guide will focus on a protocol using the MPTP model.

III. Core Protocols & Methodologies

Protocol 1: Preparation of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide for Injection

Causality: The hydrobromide salt form of the compound generally confers good aqueous solubility. A sterile, isotonic solution at a physiological pH is essential to prevent irritation, ensure accurate dosing, and maintain the integrity of the compound.

Materials:

-

1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide powder

-

Sterile 0.9% Sodium Chloride (Saline) for Injection, USP

-

Sterile 1.5 mL microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

0.22 µm sterile syringe filter

-

1 mL sterile syringes

Procedure:

-

Determine Required Concentration: Calculate the required stock concentration based on the desired dose and the average weight of the animals. A common dosing volume for intraperitoneal (i.p.) injection in mice is 10 mL/kg.

-

Example Calculation: For a 50 mg/kg dose in a 25 g (0.025 kg) mouse, the required amount of compound is 1.25 mg. At a 10 mL/kg injection volume, the mouse will receive 0.25 mL. Therefore, the required stock solution concentration is 1.25 mg / 0.25 mL = 5 mg/mL .

-

-

Weighing and Dissolution: In a sterile microcentrifuge tube, accurately weigh the required amount of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide. Add the calculated volume of sterile 0.9% saline.

-

Solubilization: Vortex the tube vigorously for 30-60 seconds until the powder is completely dissolved. The solution should be clear and free of particulates.

-

Sterilization: Draw the solution into a sterile 1 mL syringe. Attach a 0.22 µm sterile syringe filter and expel the solution into a new, sterile microcentrifuge tube. This step removes any potential microbial contamination.

-

Storage: Prepare the solution fresh on the day of injection. If short-term storage is necessary, protect from light and store at 2-8°C for no longer than 24 hours. Self-Validation Note: Always observe the solution for any signs of precipitation before injection.

Protocol 2: In Vivo Administration and Experimental Workflow

This protocol describes a sub-acute MPTP regimen, which is widely used to model PD pathology. The administration of the test compound prior to the neurotoxin allows for the assessment of its prophylactic (preventative) potential.[12]

Workflow Visualization:

Caption: Experimental workflow for assessing neuroprotective efficacy.

Step-by-Step Procedure:

-

Animals and Acclimatization: Use male C57BL/6 mice, 8-10 weeks old. Group-house the animals with a 12-hour light/dark cycle and provide ad libitum access to food and water. Allow for an acclimatization period of at least 7 days before any procedures.

-

Experimental Groups:

-

Group 1 (Vehicle Control): Saline (i.p.) + Saline (i.p.)

-

Group 2 (MPTP Control): Saline (i.p.) + MPTP-HCl (i.p.)

-

Group 3 (Test Compound): 1,2,3,4-Tetrahydroisoquinolin-6-ol HBr (e.g., 50 mg/kg, i.p.) + MPTP-HCl (i.p.)

-

Group 4 (Compound Control): 1,2,3,4-Tetrahydroisoquinolin-6-ol HBr (50 mg/kg, i.p.) + Saline (i.p.)

-

-

Baseline Behavioral Testing (Day 0): Acclimate mice to the testing apparatuses and perform baseline measurements for motor function (e.g., Rotarod test).

-

Dosing Regimen (Days 1-5):

-

Administer the appropriate vehicle or test compound via intraperitoneal (i.p.) injection.

-

Thirty minutes after the first injection, administer MPTP-HCl (typically 20 mg/kg, dissolved in sterile saline) or vehicle (saline) via i.p. injection.

-

Safety Precaution: MPTP is a human neurotoxin. All handling and injections must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including double gloves, a lab coat, and respiratory protection.

-

-

Post-Lesion Period (Days 6-14): Monitor the animals daily. No injections are given during this period to allow for the full development of the dopaminergic lesion and washout of the acute effects of the drugs.

-

Endpoint Analysis (Days 13-14):

-

Perform post-lesion behavioral testing to assess motor deficits.

-

On Day 14, euthanize the animals according to approved institutional protocols. Collect brain tissue for neurochemical and immunohistochemical analysis.

-

IV. Endpoint Analysis and Data Interpretation

Successful neuroprotection should manifest as an attenuation of both behavioral deficits and the underlying neurodegeneration.

Behavioral Assessments

| Test | Principle | Typical Endpoint Measured | Interpretation of Neuroprotection |

| Rotarod Test | Assesses motor coordination and balance by measuring the time a mouse can remain on a rotating rod of accelerating speed. | Latency to fall (seconds). | A significantly longer latency to fall in the compound-treated group compared to the MPTP group. |

| Cylinder Test | Measures forelimb use asymmetry, a sensitive indicator of unilateral dopamine depletion (more relevant for 6-OHDA models but can be adapted). | Percentage of wall touches with the impaired (contralateral to lesion) forelimb. | An increased use of the impaired limb in the compound-treated group. |

| Open Field Test | Evaluates general locomotor activity and exploratory behavior. | Total distance traveled, rearing frequency. | A reversal of MPTP-induced hypoactivity (increased distance traveled) in the compound-treated group. |

Neurochemical and Histological Analysis

-

Striatal HPLC: Dissect the striata and measure levels of dopamine (DA) and its metabolites, DOPAC and HVA. Neuroprotection is demonstrated by a significant preservation of striatal DA levels in the compound + MPTP group compared to the MPTP-only group.

-

Immunohistochemistry (IHC): Section the midbrain and stain for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. Use stereological counting methods to quantify the number of TH-positive neurons in the Substantia Nigra pars compacta (SNc). Neuroprotection is indicated by a significantly higher number of surviving TH-positive neurons.

V. Potential Mechanisms of Neuroprotection

The neuroprotective effects of 1,2,3,4-Tetrahydroisoquinolin-6-ol are likely multifactorial. The diagram below illustrates the key pathological events in the MPTP model and the potential intervention points for a THIQ-based neuroprotective agent.

Caption: Potential neuroprotective mechanisms against MPTP toxicity.

VI. References

-

Plotnikov, M., et al. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research. [Link]

-

Utsunomiya, I., et al. (2021). Preventative effects of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives (N-functional group loading) on MPTP-induced parkinsonism in mice. Canadian Journal of Physiology and Pharmacology. [Link]

-

Patsenka, A., & Antkiewicz-Michaluk, L. (2004). Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke. Journal of Neural Transmission. [Link]

-

Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. [Link]

-

Abe, K., et al. (2015). Effects of 1,2,3,4-Tetrahydroisoquinoline Derivatives on Dopaminergic Spontaneous Discharge in Substantia Nigra Neurons in Rats. Neuro-Signals. [Link]

-

Mott, D. D., et al. (2017). The Structure–Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-d-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-d-Aspartate Receptors. Journal of Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinolin-6-ol. PubChem Compound Database. Retrieved from [Link]

-

Ishikawa, Y., & Yuki, E. (1993). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. ResearchGate. [Link]

-

Orlemans, E. O., et al. (1993). Generation of N-methyl-D-aspartate agonist and competitive antagonist pharmacophore models. Design and synthesis of phosphonoalkyl-substituted tetrahydroisoquinolines as novel antagonists. Journal of Medicinal Chemistry. [Link]

-

Antkiewicz-Michaluk, L., et al. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor With Antidepressant-Like Properties in the Rat. Neurotoxicity Research. [Link]

-

Antkiewicz-Michaluk, L. (2017). 1metiq, an Endogenous Compound Present in the Mammalian Brain Displays Neuroprotective, Antiaddictive and Antidepressant-Like Activity in Animal Models of theCentral Nervous System Disorders. Neuropsychiatry Journal. [Link]

-

Mabank, T., et al. (2019). Synthesis of 2-substituted tetrahydroisoquinolin-6-ols: potential scaffolds for estrogen receptor modulation and/or microtubule. Arkivoc. [Link]

-

Ločárek, M., et al. (2021). Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer's Disease. Molecules. [Link]

-

Cheng, J., et al. (2014). Design, Synthesis, and Biological Evaluation of (3R)-1,2,3,4-Tetrahydro-7-hydroxy-N-[(1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl]-3-isoquinolinecarboxamide. ACS Medicinal Chemistry Letters. [Link]

-

Sonnemans, M. A., et al. (2006). Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully aromatic isoquinolines. Journal of Medicinal Chemistry. [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Nagaoka, S., et al. (2001). ANTIOXIDANT ACTIVITY AND OXIDATION PRODUCTS OF 1,2,3,4‑TETRAHYDROQUINOXALINES IN PEROXYL RADICAL SCAVENGING REACT. Journal of the Japan Oil Chemists' Society. [Link]

-

Mabank, T. M., & O'Sullivan, M. F. (2019). Intramolecular Hydroaminations Mediated by Reductive Mercuration or n‐Butyllithium To Afford 3‐Methyl‐ and 3,4‐Dimethyl‐1,2,3,4‐tetrahydroisoquinolines. ResearchGate. [Link]

-

University of Tennessee Health Science Center. (2018). Navigating the Roads to Drug Discovery. Retrieved from [Link]

-

UCL Discovery. (n.d.). SI Enzyme cascade paper final no highlights. Retrieved from [Link]

-

Antkiewicz-Michaluk, L., et al. (2003). Protective effect of 1-methyl-1,2,3,4-tetrahydroisoquinoline against dopaminergic neurodegeneration in the extrapyramidal struct. Polish Journal of Pharmacology. [Link]

-

Rios, A. D., et al. (2000). The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+). Journal of Neurochemistry. [Link]

-

Naoi, M., et al. (1988). Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. Journal of Neurochemistry. [Link]

-

Utsunomiya, I., et al. (2021). Preventative Effects of 1-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives (N-Functional Group Loading) On MPTP-Induced Parkinsonism In Mice. Semantic Scholar. [https://www.semanticscholar.org/paper/Preventative-Effects-of-1-Methyl-1%2C2%2C3%2C4-(N-on-in-Utsunomiya-Kajita/241f302b5003554876b508f7112003d7e5d8a011]([Link]

-

Google Patents. (n.d.). WO2018053222A8 - Tetrahydroisoquinoline kappa opioid antagonists. Retrieved from

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous Neuroprotectant and MAO inhibitor with antidepressant-like properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The endogenous amine 1-methyl-1,2,3,4- tetrahydroisoquinoline prevents the inhibition of complex I of the respiratory chain produced by MPP(+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

- 12. academic.oup.com [academic.oup.com]

Technical Guide: Application of 1,2,3,4-Tetrahydroisoquinolin-6-ol Hydrobromide in Parkinson's Disease Research

Abstract

This application note details the experimental utility of 1,2,3,4-Tetrahydroisoquinolin-6-ol hydrobromide (6-OH-THIQ HBr) in Parkinson’s Disease (PD) research. Unlike the neurotoxic 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), 6-OH-THIQ represents a class of endogenous tetrahydroisoquinolines (TIQs) that exhibit complex pharmacological profiles, ranging from neuroprotection to dopamine receptor modulation. This guide provides validated protocols for using 6-OH-THIQ HBr as a privileged scaffold for Dopamine D3 receptor ligand synthesis , a reference standard for endogenous biomarker quantification , and a probe for oxidative stress mechanisms in dopaminergic neurons.

Part 1: Pharmacological Mechanism & Scientific Rationale

The Structural Homology Hypothesis

1,2,3,4-Tetrahydroisoquinolin-6-ol is a rigid conformational analogue of dopamine. In PD research, the flexibility of the dopamine molecule often complicates the design of receptor-subtype selective drugs. The TIQ scaffold locks the ethylamine side chain into a cyclic structure, reducing conformational entropy and increasing selectivity for specific dopamine receptor subtypes, particularly the D3 receptor , which is a primary target for managing levodopa-induced dyskinesia.

Endogenous Modulation vs. Toxicity

While some TIQ derivatives (e.g., 1-benzyl-TIQ) are neurotoxic, hydroxylated forms like 6-OH-THIQ are investigated for neuroprotective properties . Research suggests that specific hydroxylation patterns on the TIQ ring can scavenge free radicals or competitively block the uptake of neurotoxins (like MPP+) via the Dopamine Transporter (DAT).

Pathway Visualization: TIQ in Dopaminergic Metabolism

The following diagram illustrates the structural relationship between Dopamine, the neurotoxin MPP+, and the 6-OH-THIQ probe, highlighting the critical "rigidification" that confers receptor selectivity.

Figure 1: Structural divergence of Dopamine into neurotoxic pathways (MPP+) versus the formation of rigid TIQ scaffolds (6-OH-THIQ) used for receptor targeting.

Part 2: Experimental Protocols

Protocol A: Synthesis & Screening of D3-Selective Ligands

Objective: Use 6-OH-THIQ HBr as a starting scaffold to synthesize high-affinity D3 receptor antagonists. Rationale: The 6-hydroxyl group serves as a reactive handle for attaching "tail" moieties (e.g., aryl amides) that extend into the secondary binding pocket of the D3 receptor, crucial for selectivity over D2.

Materials

-

Precursor: 1,2,3,4-Tetrahydroisoquinolin-6-ol HBr (High Purity >98%).

-

Reagents: Potassium carbonate (

), Alkyl halides (linker), Aryl acid chlorides. -

Cell Line: CHO-K1 cells stably expressing human D2L or D3 receptors.

-

Radioligand:

-Methylspiperone.

Workflow Steps

-

Free Base Liberation:

-

Dissolve 6-OH-THIQ HBr in water.

-

Adjust pH to 10 using 1M NaOH to liberate the free amine.

-

Extract with Dichloromethane (DCM) and dry over

.

-

-

N-Alkylation (Linker Attachment):

-

React the free base with 1-bromo-4-chlorobutane (or similar linker) in Acetonitrile with

at reflux for 12h. -

Critical Checkpoint: Monitor TLC for disappearance of the secondary amine spot.

-

-

Coupling (Pharmacophore Extension):

-

React the intermediate with the desired aryl amide "tail" group.

-

Purify via Flash Chromatography.

-

-

Radioligand Binding Assay (Competition):

-

Incubate membrane preparations (20 µg protein) with

-Methylspiperone (0.2 nM) and varying concentrations of the synthesized 6-OH-THIQ derivative ( -

Incubate for 60 min at 25°C.

-

Terminate by rapid filtration over GF/B filters.

-

Data Analysis: Calculate

and

-

Data Output Format:

| Compound ID | Core Scaffold | Tail Group | D3

Protocol B: In Vitro Neuroprotection Assessment (Oxidative Stress Model)

Objective: Determine if 6-OH-THIQ HBr pretreatment mitigates MPP+-induced toxicity in dopaminergic cells. Rationale: Hydroxylated TIQs may act as antioxidants or competitive inhibitors at the dopamine transporter (DAT), preventing toxin uptake.

Materials

-

Cell Model: SH-SY5Y (differentiated with Retinoic Acid for 7 days to induce dopaminergic phenotype).

-

Toxin:

iodide (1-methyl-4-phenylpyridinium). -

Test Compound: 6-OH-THIQ HBr.

-

Assay: MTT or CellTiter-Glo (ATP quantification).

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Dissolve 6-OH-THIQ HBr in sterile water (solubility is high for HBr salt). Prepare 10 mM stock.

-

Note: Prepare fresh to avoid auto-oxidation of the hydroxyl group.

-

-

Cell Seeding:

-

Seed SH-SY5Y cells at

cells/well in 96-well plates. -

Differentiate with 10 µM Retinoic Acid for 7 days.

-

-

Pre-treatment (The Protection Phase):

-

Treat cells with 6-OH-THIQ HBr (1, 10, 50 µM) for 2 hours prior to toxin exposure.

-

Control: Vehicle (media only).

-

-

Toxin Challenge:

-

Add

(final concentration 500 µM) to the wells without removing the 6-OH-THIQ. -

Incubate for 24 hours at 37°C / 5%

.

-

-

Readout:

-

Add MTT reagent (0.5 mg/mL). Incubate 4 hours.

-

Solubilize formazan crystals with DMSO.

-

Measure Absorbance at 570 nm.

-

Experimental Logic Flow

Figure 2: Workflow for assessing the neuroprotective capacity of 6-OH-THIQ against MPP+ toxicity.

Protocol C: LC-MS/MS Quantification in Biological Matrices

Objective: Quantify endogenous 6-OH-THIQ levels in brain tissue or plasma as a biomarker for PD progression. Rationale: Altered metabolism of TIQs is observed in PD. Accurate quantification requires the HBr salt as a stable reference standard.

-

Sample Preparation:

-

Homogenize brain tissue (Striatum) in 0.1 M perchloric acid (to precipitate proteins and stabilize catecholamines).

-

Add Internal Standard (IS):

-Dopamine or deuterated TIQ analogue. -

Centrifuge at 15,000 x g for 20 min at 4°C.

-

-

Solid Phase Extraction (SPE):

-

Use Mixed-Mode Cation Exchange cartridges (MCX).

-

Wash with 5% Methanol.

-

Elute with 5% Ammonia in Methanol.

-

-

LC-MS/MS Parameters:

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Transition (MRM): Monitor m/z 150.1

121.1 (Loss of -

Calibration: Construct curve using 6-OH-THIQ HBr spiked into blank matrix (Range: 0.1 – 100 ng/mL).

-

Part 3: Safety & Handling (SDS Summary)

-

Hazard Identification: 6-OH-THIQ HBr is a bioactive amine. Treat as potentially neuroactive.[1]

-

Storage: Store at -20°C. Hygroscopic – keep desiccated.

-

Solubility: Soluble in water and DMSO (>20 mg/mL).

-

Stability: Solutions in water should be used immediately or frozen; susceptible to oxidation at neutral/basic pH.

References

-

K. Okuda et al. (2006). "Parkinsonism-preventing activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline derivatives in C57BL mouse in vivo." Biological and Pharmaceutical Bulletin. [Link]

-

M. Simpson et al. (2018). "New Dopamine D3-Selective Receptor Ligands Containing a 6-Methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol Motif." ACS Chemical Neuroscience. [Link]

-

Abreu, A. R. et al. (2021). "Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies." RSC Advances. [Link]

-

Storch, A. et al. (2002). "1,2,3,4-Tetrahydroisoquinoline derivatives: Neurotoxicity and Neuroprotection." Journal of Neurochemistry. [Link]

Sources

Application Note: Experimental Design for Assessing Antioxidant Properties of Tetrahydroisoquinolines (THIQs)

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for thousands of alkaloids and synthetic drugs. However, THIQs exhibit a dualistic nature: endogenous derivatives like 1-methyl-TIQ are potential neurotoxins implicated in Parkinson’s disease, while novel synthetic derivatives show potent neuroprotective and antioxidant capabilities. This Application Note provides a rigorous, multi-tiered experimental framework to characterize the antioxidant efficacy of THIQ derivatives. It moves beyond simple colorimetric assays to include metal chelation and cellular mechanistic validation via the Nrf2/ARE pathway.

Introduction: The THIQ Paradox

Designing antioxidant assays for THIQs requires understanding their specific reactivity. Unlike simple phenols, THIQs possess a secondary amine and a potentially labile C1 position.

-

Mechanism 1: Direct Radical Scavenging (H-atom transfer or Electron transfer).

-

Mechanism 2: Transition Metal Chelation (Preventing Fenton chemistry).

-

Mechanism 3: Induction of Endogenous Enzymes (Nrf2 pathway activation).

Critical Consideration: THIQs are susceptible to oxidative dehydrogenation to form isoquinolines. Experimental protocols must control for auto-oxidation to avoid false positives/negatives.

Experimental Workflow

The following diagram outlines the logical progression from chemical screening to mechanistic validation.

Figure 1: Hierarchical screening workflow ensuring only non-toxic, bioactive candidates proceed to mechanistic studies.

Phase 1: Chemical Screening Protocols (Cell-Free)

Protocol A: DPPH Radical Scavenging Assay

Rationale: Assesses the ability of the THIQ secondary amine or phenolic substituents to donate hydrogen atoms (HAT) or electrons (SET).

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl).[1]

-

Solvent: Methanol (HPLC grade). Note: Ethanol is acceptable, but Methanol is preferred for THIQ solubility.

-

Positive Control: Ascorbic Acid or Trolox.

Procedure:

-

Preparation: Prepare a 0.1 mM DPPH solution in methanol. Keep in amber bottles (light sensitive).

-

Stock: Dissolve THIQ derivatives in methanol (1 mg/mL).

-

Dilution: Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 µM).

-

Reaction: In a 96-well plate, mix 100 µL of THIQ sample with 100 µL of DPPH solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Why Dark? Light induces DPPH degradation.

-

Why 30 min? THIQs may have slower kinetics than simple phenols.

-

-

Measurement: Read absorbance at 517 nm .

Self-Validating Step: Run a "Sample Blank" (Sample + Methanol without DPPH) to correct for the native color of the THIQ derivative, which often absorbs in the UV-Vis range.

Protocol B: Ferrous Ion Chelating Activity

Rationale: Neurodegeneration often involves iron accumulation. THIQs with specific substitution patterns (e.g., 6,7-dihydroxy) can chelate Fe²⁺, blocking the Fenton reaction.

Procedure:

-

Mix: 100 µL THIQ sample + 50 µL FeCl₂ (2 mM).

-

Initiate: Add 100 µL Ferrozine (5 mM).

-

Incubate: 10 minutes at room temperature.

-

Measure: Absorbance at 562 nm .

-

Interpretation: A decrease in absorbance indicates the THIQ has competed with Ferrozine for Fe²⁺ binding.

Phase 2: Cellular Validation (In Vitro)

Model System: SH-SY5Y (Human Neuroblastoma). Rationale: This cell line expresses dopaminergic markers, making it the gold standard for testing THIQ effects relevant to Parkinson's disease.

Protocol C: Intracellular ROS Detection (DCFH-DA)

Mechanism: The non-fluorescent probe DCFH-DA crosses the membrane, is deacetylated by esterases, and oxidized by ROS to fluorescent DCF.

Step-by-Step Protocol:

-

Seeding: Seed SH-SY5Y cells (2 × 10⁴ cells/well) in black 96-well plates. Incubate 24h.

-

Pre-treatment: Treat cells with THIQ derivatives (0.1 - 10 µM) for 2–4 hours.

-

Note: Include a "Vehicle Control" (DMSO < 0.1%).

-

-

Stress Induction: Add H₂O₂ (100–200 µM) for 1 hour to simulate oxidative burst.

-

Dye Loading: Remove media. Wash with PBS.[2] Add 10 µM DCFH-DA in serum-free medium. Incubate 30 min at 37°C in the dark.

-

Wash: Wash 2x with PBS to remove extracellular dye.

-

Quantification: Measure Fluorescence (Ex: 485 nm / Em: 535 nm).

Critical Control (The "False Positive" Trap): You MUST run a parallel MTT or CCK-8 viability assay.

-

Scenario: If Fluorescence decreases, it implies antioxidant activity.

-

Reality Check: If Cell Viability also decreases, the low fluorescence is because the cells are dead, not protected.

-

Valid Result: Decreased Fluorescence + High Viability.

Phase 3: Mechanistic Profiling (Nrf2 Pathway)

Many THIQs act as "pro-electrophiles," oxidizing slightly to form quinone-methides that modify Keap1, releasing Nrf2.

Mechanistic Pathway Diagram

Figure 2: Mechanism of Action. THIQs modify Keap1, preventing Nrf2 degradation and triggering the antioxidant response.

Protocol D: Nuclear Translocation Assay

-

Treatment: Treat SH-SY5Y cells with THIQ (EC50 concentration) for 1, 3, and 6 hours.

-

Fractionation: Use a commercial Nuclear/Cytosol Extraction Kit.

-

Western Blot:

-

Nuclear Fraction: Probe for Nrf2 . Normalization control: Lamin B1 or Histone H3 .

-

Cytosolic Fraction: Probe for HO-1 (downstream product). Normalization control: β-Actin .

-

-

Result: A time-dependent increase in Nuclear Nrf2 indicates pathway activation.

Structure-Activity Relationship (SAR) & Data Interpretation

When analyzing your data, look for these structural trends common in THIQ literature:

| Structural Feature | Effect on Antioxidant Activity | Mechanistic Insight |

| C6/C7-Dihydroxy (Catechol) | High Increase (++++) | Enables direct ROS scavenging and metal chelation. |

| N-Methylation | Variable (+/-) | Quaternary ammoniums often lose activity; tertiary amines (N-Me) may increase lipophilicity but alter redox potential. |

| C1-Substitutions | Specific (++) | Bulky hydrophobic groups at C1 can enhance membrane permeability (cellular assay) but may not affect cell-free DPPH. |

| Planarity | Decrease (-) | Oxidation to full isoquinoline (aromatic) usually reduces radical scavenging capacity compared to the tetrahydro- form. |

References

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][3][4][5][6] LWT - Food Science and Technology, 28(1), 25-30. Link

-

Satoh, T., & Lipton, S. A. (2007). Redox regulation of neuronal survival mediated by electrophilic compounds. Trends in Neurosciences, 30(1), 37-45. Link

-

Deng, X., et al. (2024). Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity.[7][8] Antioxidants,[3][7][8][9][10][11][12][13] 13. Link

-

Cassels, B. K., et al. (1995). Structure-antioxidative activity relationships in benzylisoquinoline alkaloids. Pharmacological Research, 31(2), 103-107.[14] Link

-

Wang, H., & Joseph, J. A. (1999). Quantifying cellular oxidative stress by dichlorofluorescein assay using microplate reader. Free Radical Biology and Medicine, 27(5-6), 612-616. Link

Sources

- 1. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols [mdpi.com]

- 2. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. doc.abcam.com [doc.abcam.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

- 11. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity [mdpi.com]

- 14. Structure-antioxidative activity relationships in benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Synthesis of 1,2,3,4-Tetrahydroisoquinolin-6-ol Derivatives for Drug Discovery

Executive Summary

The 1,2,3,4-tetrahydroisoquinolin-6-ol (THIQ-6-ol) scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for numerous opioid receptor ligands, dopamine agonists/antagonists, and adrenergic modulators. The C6-hydroxyl group is critical for hydrogen bonding within GPCR binding pockets, while the C1 position often dictates stereochemical potency.

This guide addresses the two primary synthetic challenges in accessing this scaffold:

-

Regiocontrol: Directing cyclization to the 6-position (para) versus the 8-position (ortho).

-

Stereocontrol: Establishing the C1 chiral center, a requirement for modern FDA-compliant drug candidates.

Retrosynthetic Analysis & Strategic Considerations

The synthesis of THIQ-6-ol derivatives generally proceeds via two distinct logic paths. The choice depends on the availability of starting materials and the need for enantiopurity.

Strategic Pathway Diagram

Figure 1: Retrosynthetic disconnection showing the two primary access routes. Route B is preferred for chiral applications.

Critical Synthetic Methodologies

Route A: The Pictet-Spengler Reaction (Direct Cyclization)

The Pictet-Spengler reaction is the most direct route but suffers from regioselectivity issues. When using 3-hydroxyphenethylamine (m-tyramine), cyclization can occur para to the hydroxyl (yielding the desired 6-isomer) or ortho (yielding the 8-isomer).

-

Mechanism: Acid-mediated condensation of the amine with an aldehyde to form an iminium ion, followed by intramolecular electrophilic aromatic substitution.[1]

-

Regiocontrol Insight: The 6-isomer is the thermodynamic product .[2] Performing the reaction in strong acid (HCl/TFA) at reflux favors the 6-position due to steric hindrance at the 8-position and the reversibility of the Friedel-Crafts step.

-

Limitation: It yields a racemic mixture at C1.

Route B: Bischler-Napieralski & Asymmetric Transfer Hydrogenation (ATH)

For drug discovery requiring high enantiomeric excess (ee), this is the industry-standard protocol. It involves a three-step sequence:

-

Acylation: Formation of an amide from phenethylamine.

-

Cyclization: Dehydration using POCl3 to form the dihydroisoquinoline (DHIQ).

-

Asymmetric Reduction: Use of Noyori-type Ru-catalysts to set the C1 chiral center.

The "Para-Ortho" Conflict

When using 3-methoxyphenethylamine, the methoxy group is an ortho/para director.

-

Observation: Cyclization with POCl3 predominantly yields the 6-methoxy-3,4-dihydroisoquinoline (para-cyclization) due to steric crowding at the 8-position.

-

Purification: The minor 8-isomer can often be removed by recrystallization of the hydrochloride salt or preparative HPLC.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-3,4-dihydroisoquinoline (Bischler-Napieralski)

This intermediate is the precursor for the chiral reduction.

Reagents:

-

N-[2-(3-methoxyphenyl)ethyl]acetamide (1.0 equiv)

-

Phosphorus oxychloride (POCl3) (3.0 equiv)

-

Acetonitrile (Dry solvent)

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask under Argon, dissolve the amide (10 mmol) in anhydrous acetonitrile (50 mL).

-

Addition: Cool to 0°C. Add POCl3 (30 mmol) dropwise via syringe. Caution: Exothermic.

-

Reflux: Heat the mixture to reflux (85°C) for 3–5 hours. Monitor by TLC (disappearance of amide).

-

Quench: Cool to RT and concentrate in vacuo to remove excess POCl3 and solvent.

-

Basification: Dissolve the residue in DCM. Slowly pour into ice-cold NaOH (2M) until pH > 10.

-

Extraction: Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

-

Isomer Purification (Critical): The crude oil contains mostly the 6-isomer. Dissolve in minimal hot ethanol and add conc. HCl to precipitate the 6-methoxy-3,4-dihydroisoquinoline hydrochloride . The 8-isomer typically remains in the mother liquor.

Protocol 2: Noyori Asymmetric Transfer Hydrogenation (ATH)

Targeting: (S)-6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Reagents:

-

Substrate: 6-Methoxy-3,4-dihydroisoquinoline (from Protocol 1)

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol%)

-

Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)

Step-by-Step:

-

Catalyst Prep: In a glovebox or under strict N2, weigh the Ru-catalyst (0.01 equiv) into the reaction vessel.

-

Solvation: Dissolve the imine substrate (1.0 equiv) in degassed DMF or DCM. Add to the vessel.

-

Reduction: Add the Formic Acid/TEA mixture (5 equiv of hydride). Stir at 25°C for 12–24 hours.

-

Validation: Monitor conversion by HPLC.

-

Workup: Quench with sat. NaHCO3. Extract with EtOAc.

-

Demethylation (Final Step): Treat the isolated (S)-6-methoxy-THIQ with BBr3 (3 equiv) in DCM at -78°C -> RT to cleave the methyl ether, yielding the final (S)-THIQ-6-ol .

Analytical Validation & Quality Control

Separation of Regioisomers (6-OH vs 8-OH)

Distinguishing the 6-hydroxy from the 8-hydroxy isomer is a common analytical hurdle.

| Feature | 6-Hydroxy Isomer (Para) | 8-Hydroxy Isomer (Ortho) |

| 1H NMR (Aromatic) | 3 protons: d, d, s pattern (typically). | 3 protons: often overlapping multiplets. |

| HPLC Retention | Elutes earlier on C18 (more polar surface area). | Elutes later (intramolecular H-bond masks polarity). |

| UV Absorbance |